molecular formula C11H9NO3 B13771770 2-Methoxy-3-nitronaphthalene CAS No. 91137-51-8

2-Methoxy-3-nitronaphthalene

Cat. No.: B13771770
CAS No.: 91137-51-8
M. Wt: 203.19 g/mol
InChI Key: GKQHULHPBJRLTG-UHFFFAOYSA-N
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Description

2-Methoxy-3-nitronaphthalene is an organic compound with the molecular formula C11H9NO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both methoxy and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-nitronaphthalene typically involves the nitration of 2-methoxynaphthalene. The process begins with the methoxylation of naphthalene to form 2-methoxynaphthalene, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-nitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methoxy-3-nitronaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-nitronaphthalene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy group can also influence the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and conditions .

Comparison with Similar Compounds

Comparison: 2-Methoxy-3-nitronaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Compared to other methoxynitronaphthalenes, it may exhibit different biological activities and chemical properties, making it suitable for specific research and industrial applications .

Properties

CAS No.

91137-51-8

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-methoxy-3-nitronaphthalene

InChI

InChI=1S/C11H9NO3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7H,1H3

InChI Key

GKQHULHPBJRLTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1[N+](=O)[O-]

Origin of Product

United States

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